N-Hydroxy-2,4,6-trimethoxy-benzamidine
Overview
Description
N-Hydroxy-2,4,6-trimethoxy-benzamidine is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol It is characterized by the presence of hydroxy, methoxy, and amidine functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,4,6-trimethoxy-benzamidine typically involves the reaction of 2,4,6-trimethoxybenzonitrile with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,4,6-trimethoxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Hydroxy-2,4,6-trimethoxy-benzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,4,6-trimethoxy-benzamidine involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The amidine group can interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2,4,6-trimethoxy-benzamide
- 2,4,6-Trimethoxybenzonitrile
- 2,4,6-Trimethoxybenzaldehyde
Uniqueness
N-Hydroxy-2,4,6-trimethoxy-benzamidine is unique due to the presence of the hydroxy and amidine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-14-6-4-7(15-2)9(10(11)12-13)8(5-6)16-3/h4-5,13H,1-3H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOQFLQUIFKRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=NO)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409332 | |
Record name | N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160150-34-5 | |
Record name | N-HYDROXY-2,4,6-TRIMETHOXY-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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